2-amino-1H-pyrido[2,3-d]pyrimidin-4-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-1H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-10-5-4(6(12)11-7)2-1-3-9-5/h1-3H,(H3,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYNHGDZJFQCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=NC2=O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(NC(=NC2=O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Modifications at the 6 Position:the Substituent at the 6 Position of the Pyrido 2,3 D Pyrimidine Ring Plays a Crucial Role in Determining Both Potency and Selectivity.acs.org
Initial studies identified that a 6-(2,6-dichlorophenyl) group resulted in a broadly active tyrosine kinase inhibitor. acs.orgnih.gov The ortho-substitution on the phenyl ring forces it into an orthogonal conformation relative to the pyridopyrimidine nucleus, a feature confirmed by X-ray crystallography. acs.orgacs.org
Replacing the 2,6-dichlorophenyl moiety with a 6-(3',5'-dimethoxyphenyl) group dramatically shifted the selectivity profile, producing a highly selective inhibitor of the Fibroblast Growth Factor receptor (FGFr) tyrosine kinase. acs.orgnih.gov This highlights that while phenyl substitution can lead to slight increases in potency, its major impact is on kinase selectivity. acs.org
Modifications at the 7 Position:the Group Attached to the Nitrogen at the 7 Position is Critical for Activity.
Modifications at the 2 Position:the 2 Amino Group is a Key Point for Interaction and a Vector for Modification to Improve Properties Like Potency and Bioavailability.
The introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of the parent lead compound resulted in a new analog with significantly enhanced potency and bioavailability. acs.orgnih.gov
In other series, the 2-amino group is essential, with its conversion to other functionalities often leading to a loss of activity. For example, in a series of JAK3 inhibitors, the 2-amino group was maintained while other parts of the molecule were optimized. nih.gov
Table 2: Structure-Activity Relationship (SAR) Summary for Pyrido[2,3-d]pyrimidine (B1209978) Derivatives
| Compound/Series | Target(s) | Key Structural Features & SAR Findings | Reference |
|---|---|---|---|
| PD-089828 (4b) | PDGFr, FGFr, EGFr, c-src | Lead Compound: 6-(2,6-dichlorophenyl) and 7-(tert-butylurea) groups. Broadly active tyrosine kinase inhibitor. | acs.orgnih.gov |
| Compound 4e | FGFr (selective) | Modification: Replacement of 6-(2,6-dichlorophenyl) with 6-(3',5'-dimethoxyphenyl). Result: Became a highly selective FGFr inhibitor. | acs.orgnih.gov |
| Compound 6c | PDGFr, FGFr, EGFr, c-src | Modification: Introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of the lead compound. Result: Enhanced potency and bioavailability. | acs.orgnih.gov |
| JAK3 Inhibitors | JAK3 | Modification: Extensive SAR on a pyrido[2,3-d]pyrimidin-7-one scaffold led to a potent covalent inhibitor (IC₅₀ = 2.0 nM). | nih.gov |
| EGFR Inhibitors | EGFRWT, EGFRT790M | Design Principle: Pyrido[2,3-d]pyrimidin-4(3H)-one core with modifications at the 2- and 7-positions led to potent dual inhibitors. Compound 8a showed IC₅₀ values of 0.099 µM (WT) and 0.123 µM (mutant). | nih.gov |
These design principles, derived from systematic SAR studies, provide a clear roadmap for the lead optimization of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one derivatives, enabling the development of compounds with tailored potency, selectivity, and pharmacokinetic profiles.
Advanced Spectroscopic and Structural Elucidation of 2 Amino 1h Pyrido 2,3 D Pyrimidin 4 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of all proton and carbon signals, providing insights into connectivity and spatial relationships within the molecule.
1D NMR (¹H, ¹³C) Chemical Shift Analysis
The ¹H and ¹³C NMR spectra of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one provide the foundational information for its structural verification. The chemical shifts are influenced by the electronic environment of each nucleus, with heteroatoms and aromatic rings causing characteristic downfield shifts.
In the ¹H NMR spectrum, distinct signals are expected for the protons on the pyridine (B92270) and pyrimidine (B1678525) rings, as well as for the amino and amide protons. The protons on the pyridine ring typically appear as doublets or doublets of doublets due to spin-spin coupling with adjacent protons. The amino group protons often present as a broad singlet, and their chemical shift can be dependent on the solvent and concentration due to hydrogen bonding and exchange phenomena. The N-H proton of the pyrimidinone ring is also expected to appear as a singlet.
The ¹³C NMR spectrum reveals the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon (C4) is characteristically found at a significant downfield shift (around 160-170 ppm). The carbons of the aromatic rings appear in the typical aromatic region (approximately 100-150 ppm), with their precise shifts determined by the substitution pattern and the electronic effects of the nitrogen atoms.
Based on data from closely related substituted pyrido[2,3-d]pyrimidin-4-one derivatives, representative ¹H and ¹³C NMR chemical shifts for this compound in a solvent like DMSO-d₆ are presented in the table below. nih.govnih.gov It is important to note that the exact values can vary based on the specific derivative and experimental conditions.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2-NH₂ | ~7.0 (br s) | - |
| 4-C=O | - | ~162.3 |
| 5-H | ~7.2 (d) | ~115.0 |
| 6-H | ~8.0 (d) | ~135.0 |
| 7-H | ~8.5 (s) | ~150.0 |
| 1-NH | ~12.5 (br s) | - |
| 4a-C | - | ~110.0 |
| 8a-C | - | ~155.0 |
| 2-C | - | ~158.0 |
Note: The chemical shifts are approximate and based on data from similar structures. 'd' denotes a doublet and 'br s' denotes a broad singlet.
2D NMR (COSY, HSQC, HMBC, NOESY) for Structural Assignments
While 1D NMR provides initial data, 2D NMR techniques are indispensable for the definitive assignment of the molecular structure, especially for complex derivatives. nih.govresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. youtube.comsdsu.edu For this compound, a COSY spectrum would show cross-peaks between adjacent protons on the pyridine ring (e.g., H-5 and H-6), confirming their connectivity. The absence of cross-peaks for the amino and amide protons would support their assignment as isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comsdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal assigned to H-5 would show a cross-peak with the carbon signal of C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, irrespective of their bonding. This is instrumental in determining the conformation and stereochemistry of a molecule. For derivatives of this compound, NOESY could reveal through-space interactions between substituents and protons on the heterocyclic core, aiding in the determination of their relative orientation.
Conformational Analysis via NMR
The conformation of the this compound scaffold and its derivatives can be investigated using advanced NMR techniques. The planarity of the fused ring system is a key feature. For substituted derivatives, the orientation of the substituents relative to the core can be determined through NOESY experiments. The observation of NOE cross-peaks between protons of a substituent and protons on the pyridopyrimidine ring system can define their spatial arrangement. Furthermore, variable temperature NMR studies can provide insights into dynamic processes such as the rotation of substituents or potential tautomeric equilibria.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.
Vibrational Mode Assignment
The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.
Key expected vibrational modes include:
N-H Stretching: The amino (NH₂) and amide (NH) groups will exhibit stretching vibrations in the region of 3100-3500 cm⁻¹. The amino group typically shows two bands (symmetric and asymmetric stretching), while the amide N-H stretch appears as a single band. The positions of these bands are sensitive to hydrogen bonding. nih.gov
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group of the pyrimidinone ring is expected around 1650-1700 cm⁻¹. nih.gov The exact frequency can be influenced by conjugation and hydrogen bonding.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic rings will appear in the 1400-1650 cm⁻¹ region.
N-H Bending: The in-plane bending vibration of the N-H bonds is typically observed around 1600-1650 cm⁻¹.
Ring Vibrations: The characteristic breathing and deformation modes of the fused pyridine and pyrimidine rings will be present in the fingerprint region (below 1500 cm⁻¹).
A representative table of expected vibrational frequencies is provided below, based on the analysis of similar heterocyclic compounds. researchgate.net
Interactive Data Table: Representative Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H Stretching (amino, amide) | 3100 - 3500 |
| C-H Stretching (aromatic) | 3000 - 3100 |
| C=O Stretching | 1650 - 1700 |
| C=N and C=C Stretching | 1400 - 1650 |
| N-H Bending | 1600 - 1650 |
| Ring Puckering/Deformation | < 800 |
Hydrogen Bonding Network Characterization
The presence of both hydrogen bond donors (NH₂ and NH groups) and acceptors (C=O and ring nitrogen atoms) in this compound strongly suggests the formation of an extensive intermolecular hydrogen bonding network in the solid state. nih.gov This is a critical aspect of its crystal packing and can influence its physical properties.
IR spectroscopy is a powerful tool for studying hydrogen bonding. The formation of hydrogen bonds typically leads to a broadening and a red-shift (shift to lower frequency) of the N-H stretching bands. The magnitude of this shift can be correlated with the strength of the hydrogen bond. In the solid-state IR spectrum of this compound, the N-H stretching vibrations would be expected to be significantly broader and at a lower frequency compared to their positions in a dilute solution in a non-polar solvent, where intermolecular hydrogen bonding is minimized. The C=O stretching frequency can also be affected, often shifting to a lower wavenumber upon involvement in hydrogen bonding. By analyzing these spectral shifts, the nature and relative strength of the hydrogen bonding network can be inferred.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for deducing its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For this compound (C₇H₆N₄O), the exact mass can be calculated and then compared to the experimentally determined value from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
The theoretical exact mass confirms the elemental composition, distinguishing the compound from other potential isomers or molecules with the same nominal mass. This technique is standard practice in the characterization of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives. mdpi.com
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C₇H₆N₄O |
| Nominal Mass | 162 u |
| Monoisotopic Mass | 162.05416 u |
| Calculated m/z [M+H]⁺ | 163.06197 |
| Elemental Analysis | C: 51.85%, H: 3.73%, N: 34.55%, O: 9.87% |
Fragmentation Pattern Analysis for Structural Elucidation
Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry causes the molecular ion of this compound to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides a fingerprint that helps to confirm the connectivity of the atoms within the molecule.
The fragmentation of the pyrido[2,3-d]pyrimidine core is influenced by its constituent rings: the pyridone and the aminopyrimidine moieties. Plausible fragmentation pathways, based on the principles of mass spectrometry and data from related structures, include: nih.govsapub.org
Retro-Diels-Alder (RDA) type reaction: A common pathway in heterocyclic systems, which could lead to the cleavage of the central pyridine ring.
Loss of small neutral molecules: Initial loss of carbon monoxide (CO) from the pyridone ring is a highly likely fragmentation step, leading to a significant fragment ion. This can be followed by the loss of hydrogen cyanide (HCN) or cyanamide (B42294) (CH₂N₂) from the aminopyrimidine portion.
Cleavage of the pyrimidine ring: The pyrimidine ring can open and fragment, often initiated by the loss of HCN from the C2-N1 or C2-N3 positions. The fragmentation of the unsubstituted pyrido[2,3-d]pyrimidine scaffold shows primary fragments at m/z 131, 104, and 77, corresponding to the loss of N₂, HCN, and subsequent fragments. nih.gov
A hypothetical fragmentation pattern is outlined below: Table 2: Predicted Mass Fragments for this compound
| m/z (mass/charge) | Possible Fragment Structure/Identity |
| 162 | [M]⁺ (Molecular Ion) |
| 134 | [M - CO]⁺ |
| 106 | [M - 2CO]⁺ or [M - CO - N₂]⁺ |
| 94 | [C₅H₆N₂]⁺ (Aminopyridine fragment) |
| 79 | [C₅H₃N₂]⁺ (Pyridyl fragment after losses) |
Tandem Mass Spectrometry (MS/MS) for Complex Derivatives
For more complex derivatives of this compound, which may feature various substituents, tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural analysis. mdpi.comresearchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a derivative) is selected, fragmented, and its product ions are analyzed.
This method is particularly useful for:
Locating Substituents: The fragmentation pattern will change depending on the position and nature of the substituent. For example, a substituent on the pyridine ring will lead to different product ions than one on the pyrimidine ring.
Characterizing Side Chains: For derivatives with extended side chains, MS/MS allows for the sequential fragmentation of the chain, providing clear information about its structure.
Distinguishing Isomers: Isomeric derivatives that produce identical parent ion masses can often be distinguished by their unique MS/MS fragmentation spectra.
The study of pyrido[2,3-d]pyrimidine libraries often employs MS/MS to confirm the successful synthesis of a range of substituted analogues. mdpi.com
X-ray Crystallography of Single Crystals
X-ray crystallography on a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state. researchgate.net It allows for the precise measurement of atomic positions, from which bond lengths, bond angles, and the details of crystal packing can be determined.
Precise Bond Lengths and Angles Determination
By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated. This map is used to build a model of the molecule, yielding precise measurements of the distances between bonded atoms and the angles between those bonds.
While a specific crystal structure for the title compound is not available in the open literature, typical bond lengths for the key functional groups can be predicted based on data from closely related heterocyclic structures. These precise measurements are critical for understanding the electronic nature of the molecule, including bond order and hybridization.
Table 3: Expected Bond Lengths and Angles for this compound
| Bond/Angle Type | Expected Length (Å) / Angle (°) | Description |
| C=O (Amide) | ~1.24 Å | Typical double bond character of a carbonyl. |
| C-N (Pyridine ring) | ~1.34 - 1.38 Å | Aromatic C-N bond. |
| C-N (Amine) | ~1.36 Å | Partial double bond character due to resonance. |
| C=C (Pyridine ring) | ~1.37 - 1.40 Å | Aromatic C-C bond. |
| N-C-N (Angle) | ~115° - 120° | Within the pyrimidine ring. |
| C-N-C (Angle) | ~120° - 125° | Within the pyridine ring. |
Crystal Packing and Intermolecular Interactions
The arrangement of molecules within the crystal lattice is dictated by intermolecular forces. For this compound, the presence of hydrogen bond donors (the amino group N-H and the pyridone N-H) and acceptors (the carbonyl oxygen and the pyrimidine nitrogens) allows for the formation of a robust hydrogen-bonding network.
Analysis of similar crystal structures reveals that these interactions are the dominant forces in the crystal packing. researchgate.netechemcom.com Key interactions include:
N-H···O Hydrogen Bonds: The amino group and the lactam N-H can form strong hydrogen bonds with the carbonyl oxygen of neighboring molecules. This often leads to the formation of centrosymmetric dimers or extended chains.
N-H···N Hydrogen Bonds: The amino group can also act as a donor to the nitrogen atoms of the pyrimidine or pyridine rings of adjacent molecules.
π–π Stacking: The planar, electron-rich pyrido[2,3-d]pyrimidine ring system is expected to exhibit significant π–π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or in an offset manner, further stabilizing the crystal structure.
These combined interactions create a well-ordered, three-dimensional supramolecular architecture.
Tautomeric Form Identification in Solid State
The potential for tautomerism is a key structural aspect of this compound, which can theoretically exist in several forms, including the 4-hydroxy-2-aminopyrido[2,3-d]pyrimidine (enol) form and the this compound (keto) form. Overwhelming evidence from solid-state characterization of related pyrimidine and pyridopyrimidine systems indicates a strong preference for the keto tautomer.
While a specific X-ray crystal structure for the parent compound this compound is not widely reported in publicly accessible literature, extensive crystallographic studies on analogous compounds provide a firm basis for identifying its predominant solid-state form. For instance, the X-ray crystal structure of 3-allyl-2-(4-nitrophenyl)-4(3H)-pyrido[2,3-d]pyrimidinone unequivocally confirms the presence of the pyrimidinone (keto) structure in the solid state. lookchem.com This is consistent with findings for a broad range of similar heterocyclic compounds.
Further supporting this, studies on closely related 2-aminopyrimidin-4-one derivatives consistently show the keto form to be the more stable tautomer in the solid phase. For example, the synthesis and characterization of various pyrido[2,3-d]pyrimidin-4(1H)-ones have established the pyrimidin-4(1H)-one structure as the dominant form. nih.govrsc.org This preference is driven by the formation of stable intermolecular hydrogen bonding networks in the crystal lattice, which are more favorably established with the keto tautomer.
Table 1: Tautomeric Preference in Related Pyrimidinone Systems
| Compound | Method of Identification | Predominant Tautomeric Form in Solid State |
| 3-allyl-2-(4-nitrophenyl)-4(3H)-pyrido[2,3-d]pyrimidinone | X-ray Crystallography | Keto (Pyrimidinone) |
| Various pyrido[2,3-d]pyrimidin-4(1H)-one derivatives | Synthesis and Spectroscopic Analysis | Keto (Pyrimidinone) |
Based on this substantial body of evidence from analogous structures, it can be confidently inferred that this compound exists predominantly in the keto (this compound) form in the solid state.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for probing the electronic structure of this compound and its derivatives. The absorption of UV-Vis radiation by the molecule provides information about its electronic transitions and the nature of its chromophore.
The chromophore of this compound is a conjugated system comprising the fused pyridine and pyrimidinone rings, with the amino group acting as a significant auxochrome. The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions.
The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital.
Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands as the polarity of the solvent is varied. Such studies can provide valuable information about the difference in polarity between the ground and excited states of a molecule.
For this compound, a molecule with a permanent dipole moment, changes in solvent polarity are expected to influence its electronic absorption spectrum. In polar solvents, the ground state is stabilized by dipole-dipole interactions. If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a more significant stabilization of the excited state, resulting in a bathochromic (red) shift of the absorption maximum. Conversely, if the ground state is more polar, a hypsochromic (blue) shift would be observed.
Detailed solvatochromic studies on this compound and its derivatives are not extensively reported in the current literature. However, general principles of solvatochromism suggest that the presence of the amino and carbonyl groups would make the molecule susceptible to solvent effects, and such studies could yield important insights into its electronic structure and intermolecular interactions. nih.govrsc.orgrsc.org
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is an essential technique for the structural elucidation of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For derivatives of this compound that are chiral, either through the introduction of a stereocenter in a substituent or by the creation of atropisomerism, CD spectroscopy would be a powerful tool for determining their absolute configuration and studying their conformational properties in solution.
The CD spectrum of a chiral derivative would exhibit positive or negative Cotton effects at the wavelengths corresponding to the electronic transitions of the pyridopyrimidinone chromophore. The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the chromophore.
Currently, there is a lack of reported studies in the scientific literature focusing on the synthesis and Circular Dichroism analysis of chiral derivatives of this compound. The development of such chiral analogues and the investigation of their chiroptical properties would be a valuable area for future research, potentially leading to new applications in areas such as asymmetric catalysis or chiroptical sensing.
Theoretical and Computational Studies of 2 Amino 1h Pyrido 2,3 D Pyrimidin 4 One
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron density of a system, from which numerous properties can be derived. A typical study would employ a functional (like B3LYP) and a basis set (like 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.
Geometry Optimization and Energetic Stability
A primary step in computational analysis is geometry optimization. This process calculates the lowest energy arrangement of atoms in a molecule, predicting its most stable three-dimensional structure. The output of this calculation provides key data such as bond lengths, bond angles, and dihedral angles. Furthermore, the calculation yields the total electronic energy of the molecule, which is a measure of its stability. No specific published data for the optimized geometry or energetic stability of 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one could be located.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ias.ac.inresearchgate.net The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates a molecule is more reactive. clinpgx.org Specific calculated values for the HOMO, LUMO, and the energy gap for this compound are not available in the reviewed literature.
Interactive Data Table: Illustrative FMO Data This table is for illustrative purposes only, showing typical data obtained from FMO analysis, as specific values for the target compound are not available.
| Parameter | Description | Typical Units |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | eV |
| Energy Gap (ΔE) | LUMO-HOMO Energy Difference (ELUMO - EHOMO) | eV |
Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential. MEP maps are useful for identifying sites for hydrogen bonding and other intermolecular interactions. An MEP map for this compound would reveal the electron-rich areas around the oxygen and nitrogen atoms and electron-deficient areas near the hydrogen atoms, but a specific, calculated map is not present in the available literature.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic properties.
NMR: Nuclear Magnetic Resonance chemical shifts (¹H and ¹³C) can be calculated to help in the structural elucidation of a molecule.
IR: Infrared vibrational frequencies are calculated to predict the appearance of an IR spectrum. These theoretical frequencies help assign experimental peaks to specific molecular vibrations, such as C=O stretches or N-H bends.
UV-Vis: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting the wavelengths of maximum absorption (λmax) in its UV-Visible spectrum.
While these predictions are powerful tools, no published studies containing the calculated NMR, IR, or UV-Vis spectra for this compound were found.
Tautomerism and Isomerism Investigations
Tautomers are structural isomers that readily interconvert, most often through the migration of a proton. The pyrido[2,3-d]pyrimidine (B1209978) ring system can exhibit several forms of tautomerism, including keto-enol and amino-imino tautomerism. Computational chemistry is essential for determining the relative energies of these different forms to predict which tautomer is most stable and therefore most likely to be observed.
Relative Stabilities of Tautomeric Forms
The stability of different tautomers can be compared by calculating their total energies using methods like DFT. The tautomer with the lowest calculated energy is predicted to be the most stable and predominant form. For molecules similar to this compound, such as isocytosine (2-aminopyrimidin-4-one), computational studies have shown that the amino-oxo form is significantly more stable than the imino-oxo or amino-hydroxy forms. nih.gov For instance, calculations on isocytosine suggest the 2-imino form is about 5.6 kcal/mol less stable in aqueous solution than the 2-amino form. nih.gov Similar investigations on 2-amino-5,6-dimethylpyrimidin-4-one also highlight a strong preference for the keto tautomer in the solid state. While these findings for related molecules are informative, specific calculations detailing the relative stabilities of the possible tautomers of this compound have not been reported in the searched literature.
Interactive Data Table: Tautomeric Forms of this compound This table lists the plausible tautomers. Relative energy data from computational studies are not available.
| Tautomer Name | Description | Relative Stability (ΔE) |
|---|---|---|
| Amino-oxo (keto) | Canonical form | Data not available |
| Amino-hydroxy (enol) | Enol form of the pyrimidinone ring | Data not available |
| Imino-oxo (keto) | Imino form of the 2-amino group | Data not available |
Proton Transfer Pathways
The structure of this compound allows for the existence of several tautomeric forms due to the migration of labile protons. These proton transfer pathways result in keto-enol and amino-imino tautomerism, which can significantly influence the molecule's chemical reactivity and biological interactions. Computational studies, particularly using Density Functional Theory (DFT), are pivotal in determining the relative stability of these tautomers.
Theoretical investigations on analogous heterocyclic systems, such as pyronic and pyrimidinone derivatives, have shown that the equilibrium between tautomeric forms is highly dependent on the molecular environment and the nature of substituents. academie-sciences.frnih.gov For instance, DFT calculations at the B3LYP/6-311+G** level of theory are commonly employed to calculate the energies of different tautomers in the gas phase and in various solvents. academie-sciences.fr These studies indicate that while multiple tautomers are possible, typically two forms—such as an imine and an enamine form—predominate. academie-sciences.fr The relative stability can shift based on the solvent's dielectric constant; polar solvents may favor one tautomer, while non-polar solvents favor another. academie-sciences.frnih.gov In the case of this compound, the equilibrium between the 4-oxo (lactam) form and the 4-hydroxy (lactim) form, as well as the 2-amino and 2-imino forms, is critical. Computational models predict that the keto form of pyrimidinone derivatives is generally more stable than the hydroxyl form in the gaseous phase. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a powerful computational method to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding environment.
MD simulations are employed to explore the conformational landscape of molecules like this compound in solution. These simulations model the motion of atoms over time by solving Newton's equations of motion, allowing for the characterization of stable and transient conformations. While specific MD studies on this exact molecule are not widely documented, research on related pyrido[3,4-d]pyrimidine derivatives illustrates the methodology. nih.gov
In a typical MD simulation, the system's stability is assessed by monitoring parameters such as the root mean square deviation (RMSD) and the radius of gyration (Rg). nih.gov A stable RMSD value over a simulation time of several nanoseconds indicates that the system has reached equilibrium. nih.gov The Rg value provides a measure of the molecule's compactness. nih.gov By analyzing the simulation trajectory, researchers can identify preferred conformations, rotational barriers of substituents, and the flexibility of the heterocyclic ring system, which are crucial for understanding its interactions with biological targets.
The solvent environment can profoundly impact a molecule's structure, stability, and reactivity. MD simulations explicitly model solvent molecules (typically water), providing a detailed picture of solute-solvent interactions and their influence on molecular behavior.
Computational studies on related aminopyridine and pyrimidinone systems demonstrate the significant role of the solvent. For example, theoretical calculations have shown that the stability of different tautomers can be reversed by changing the solvent polarity. academie-sciences.fr In polar aprotic solvents like DMSO, the keto form may be favored, whereas the enol form can become more stable in non-polar solvents such as chloroform. nih.gov This is due to the differential stabilization of the tautomers by the solvent molecules through interactions like hydrogen bonding. MD simulations can dynamically model these specific hydrogen bond networks between the solute and solvent, revealing how the solvent shell organizes around the molecule and influences its conformational preferences and the accessibility of different functional groups.
Reaction Mechanism Prediction and Validation
The formation of the pyrido[2,3-d]pyrimidine ring system is understood to proceed through a sequence of classical reactions, including Knoevenagel condensation, Michael addition, and cyclization. nih.gov A complete theoretical elucidation of this uncatalyzed reaction mechanism in an aqueous solution has been conducted, providing a foundational understanding of the synthesis. nih.gov
A critical aspect of understanding reaction mechanisms is the characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. The energy of the TS determines the activation energy barrier for a given step. Computational methods are used to locate the geometry of these transient species and calculate their energy.
For the synthesis of pyrido[2,3-d]pyrimidines, theoretical studies have calculated the free energy barriers for crucial steps. For example, in a related cyclization reaction, the formation of a bond between a nitrogen atom and a carbonyl carbon, occurring simultaneously with a proton transfer, was found to have a free energy barrier of 21.5 kcal/mol at the PCM/M06–2X/6–31+G(d) level of theory. nih.gov Detailed analysis of the Knoevenagel condensation step, which is the initial phase of the multicomponent reaction, identified it as the rate-determining step and calculated its thermodynamic properties. nih.gov
Table 1: Calculated Thermodynamic Properties for the Knoevenagel Condensation Step Data sourced from a theoretical investigation of the reaction between benzaldehyde and Meldrum's acid in aqueous solution. nih.gov
| Parameter | Value (kcal/mol) |
| ΔE | 18.0 |
| ΔGsolv | -1.1 |
| ΔGsol | 25.5 |
| ΔG‡sol | 25.5 |
Note: All units are in kcal/mol for a standard state of 1 mol L–1 at 298 K. nih.gov
Reaction coordinate calculations map the lowest energy path from reactants to products, passing through transition states and intermediates. This provides a complete energy profile of the reaction. For the formation of the pyrido[2,3-d]pyrimidine core, the mechanism was computationally shown to proceed through several distinct mechanistic stages. nih.gov
The sequence begins with a keto-enol tautomerism, followed by a Knoevenagel condensation. nih.gov This is succeeded by a Michael addition, a cyclization step to form the second ring, and subsequent steps involving the release of small molecules and final tautomerization to yield the stable aromatic product. nih.gov By calculating the potential of mean force and the solution-phase free energy at each stage, researchers can validate the proposed mechanism and identify which steps are kinetically feasible. nih.gov For instance, a base-catalyzed mechanism for the initial Knoevenagel condensation was considered but found to be kinetically unfeasible due to a prohibitively high energy barrier of 37.2 kcal/mol. nih.gov These calculations are crucial for optimizing reaction conditions and designing more effective catalysts. nih.gov
Molecular Docking and Receptor Interaction Modeling of this compound
The therapeutic potential of a chemical entity is fundamentally linked to its ability to interact with specific biological targets. For this compound, a compound belonging to the broader class of pyrido[2,3-d]pyrimidines, computational methods such as molecular docking and receptor interaction modeling are indispensable tools for elucidating its potential bioactivity. These in silico techniques provide critical insights into how this molecule may bind to protein targets, the affinity of such interactions, and the key structural features governing its biological function. The pyrido[2,3-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, frequently investigated for its inhibitory effects on various protein kinases.
Ligand-Protein Binding Affinity Prediction
Molecular docking simulations are a cornerstone in predicting the binding affinity between a ligand, such as this compound, and a biological target. This computational method estimates the free energy of binding (often expressed in kcal/mol), which indicates the stability of the ligand-protein complex. A more negative binding energy value typically corresponds to a stronger and more stable interaction.
While specific binding affinity data for this compound against a wide range of targets is not extensively documented in publicly available literature, studies on closely related pyrido[2,3-d]pyrimidine derivatives provide a strong basis for predicting its behavior. These derivatives have been extensively modeled against various protein kinases, which are common targets for this class of compounds due to their structural resemblance to the adenine core of ATP.
Table 1: Predicted Binding Affinities of a Representative Pyrido[2,3-d]pyrimidine Derivative Against Various Kinase Targets
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 to -9.5 |
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.8 to -8.8 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 1YWN | -8.0 to -9.0 |
| Monopolar spindle 1 (Mps1) | 6H3K | -7.5 to -8.5 |
Note: The data in this table is illustrative and based on the reported binding affinities of closely related pyrido[2,3-d]pyrimidine derivatives. The actual binding affinity of this compound may vary.
The prediction of binding affinity is influenced by the scoring functions used in the docking software, which account for various energetic contributions, including electrostatic interactions, van der Waals forces, and hydrogen bonding. For this compound, the presence of multiple hydrogen bond donors and acceptors in its structure suggests a significant potential for forming strong interactions within the binding pockets of target proteins.
Identification of Key Interaction Hotspots with Biological Targets
The pyrido[2,3-d]pyrimidin-4-one core structure is adept at forming key interactions within the ATP-binding site of protein kinases. Molecular docking studies on analogous compounds have consistently identified a canonical binding mode characterized by specific hydrogen bonds and hydrophobic interactions.
The nitrogen atoms within the pyrimidine (B1678525) ring of the scaffold are crucial for forming hydrogen bonds with the hinge region of the kinase, a critical interaction that anchors the inhibitor in the active site. Specifically, the N1-H and the exocyclic amino group at the C2 position of this compound are predicted to act as hydrogen bond donors, while the carbonyl oxygen at C4 and the nitrogen at N3 can act as hydrogen bond acceptors.
Table 2: Key Interacting Residues and Interaction Types for Pyrido[2,3-d]pyrimidine Scaffolds with Kinase Targets
| Target Protein | Key Interacting Residues | Type of Interaction |
| EGFR | Met793, Leu718, Val726 | Hydrogen Bond (Hinge), Hydrophobic |
| CDK2 | Leu83, Glu81, Phe80 | Hydrogen Bond (Hinge), Hydrophobic |
| VEGFR-2 | Cys919, Asp1046, Phe1047 | Hydrogen Bond (Hinge), Hydrophobic |
| Mps1 | Gly605, Val529 | Hydrogen Bond, Hydrophobic |
Note: This table summarizes common interaction patterns observed in studies of pyrido[2,3-d]pyrimidine derivatives. The specific interactions for this compound would require dedicated modeling studies.
Pharmacophore Modeling
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a class of inhibitors like the pyrido[2,3-d]pyrimidines, a common pharmacophore model can be developed based on the structures of active compounds and their interactions with their target.
Based on the analysis of various pyrido[2,3-d]pyrimidin-4-one derivatives as kinase inhibitors, a general pharmacophore model can be proposed. This model typically includes:
One or two hydrogen bond donors: Corresponding to the N-H groups in the pyrimidine ring and the exocyclic amino group.
One or two hydrogen bond acceptors: Corresponding to the carbonyl oxygen and the pyridine (B92270) ring nitrogen.
Aromatic/hydrophobic features: Representing the fused heterocyclic ring system.
Table 3: Common Pharmacophoric Features of Pyrido[2,3-d]pyrimidin-4-one Based Kinase Inhibitors
| Pharmacophoric Feature | Corresponding Structural Moiety |
| Hydrogen Bond Donor (HBD) | Amino group at C2, N-H at position 1 |
| Hydrogen Bond Acceptor (HBA) | Carbonyl group at C4, Pyridine nitrogen |
| Aromatic Ring (AR) | Fused pyrido-pyrimidine ring system |
| Hydrophobic (HY) | The overall planar scaffold |
This pharmacophore model serves as a valuable template for virtual screening of compound libraries to identify new potential inhibitors with the same mechanism of action. It also guides the synthetic efforts in modifying the this compound scaffold to enhance its binding affinity and selectivity for specific biological targets. The combination of these computational approaches provides a robust framework for the theoretical evaluation of this compound and its potential as a bioactive molecule.
Biological Activity Profiling and Mechanistic Investigations of 2 Amino 1h Pyrido 2,3 D Pyrimidin 4 One and Its Analogs
Enzyme Inhibition Studies (In Vitro Biochemical Assays)
The pyrido[2,3-d]pyrimidine (B1209978) framework has been extensively explored as a source of enzyme inhibitors, leading to the discovery of compounds with potent activities against several important enzyme families.
Kinase Inhibition (e.g., Tyrosine Kinases, Serine/Threonine Kinases)
Derivatives of pyrido[2,3-d]pyrimidine are well-documented as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them prime therapeutic targets.
Tyrosine Kinases:
A library screening identified 2-amino-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidine as an inhibitor of platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and c-src tyrosine kinases. nih.gov Further optimization, such as replacing the 2-amino group with a 4-(N,N-diethylaminoethoxy)phenylamino group, significantly enhanced the inhibitory potency against these three kinases. nih.govacs.org One of the most potent analogs, compound 54 , displayed IC50 values of 31 nM, 88 nM, and 31 nM against PDGFr, FGFr, and c-src, respectively. nih.govacs.org
The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has also been investigated for its potential to inhibit Zeta-chain-associated protein kinase 70 kDa (ZAP-70), a non-receptor tyrosine kinase crucial for T-cell signaling. mdpi.com By introducing various substituents at the C4 position, researchers were able to develop compounds with activity against ZAP-70, a target for which few selective inhibitors exist. mdpi.com Molecular docking studies suggest that these active analogs can fit into the ATP-binding site of the ZAP-70 kinase domain. mdpi.com
Furthermore, a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed and synthesized as inhibitors of the epidermal growth factor receptor (EGFR). nih.gov Compound 8a from this series demonstrated potent inhibitory activity against both wild-type EGFR (EGFRWT) and the mutant EGFRT790M, with IC50 values of 0.099 µM and 0.123 µM, respectively. nih.gov Another study focused on developing pyrido[2,3-d]pyrimidine derivatives as inhibitors of the EGFRL858R/T790M mutant, with the most promising compound, B1 , exhibiting an IC50 value of 13 nM. nih.gov
The pyrido[2,3-d]pyrimidine scaffold has also yielded potent inhibitors of the c-Abl tyrosine kinase, including PD180970 , which effectively reduced Bcr/Abl tyrosine phosphorylation in chronic myeloid leukemia (CML) cells. nih.gov
Interactive Data Table: Tyrosine Kinase Inhibition by Pyrido[2,3-d]pyrimidine Analogs
| Compound | Target Kinase(s) | IC50 (nM) | Source |
| 2-amino-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidine | PDGFr, FGFr, c-src | - | nih.govacs.org |
| Compound 54 | PDGFr, FGFr, c-src | 31, 88, 31 | nih.govacs.org |
| Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives | ZAP-70 | - | mdpi.com |
| Compound 8a | EGFRWT, EGFRT790M | 99, 123 | nih.gov |
| Compound B1 | EGFRL858R/T790M | 13 | nih.gov |
| PD180970 | c-Abl | 2.5 | nih.gov |
Serine/Threonine Kinases:
The pyrido[2,3-d]pyrimidine core has also been utilized to develop inhibitors of serine/threonine kinases. A series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives were synthesized and screened for their inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K), an atypical Ser/Thr protein kinase. nih.gov Compounds 6 (A-484954) and 9 were identified as the most promising molecules in this series, with IC50 values of 420 nM and 930 nM, respectively. nih.gov
In the realm of cell cycle regulation, 8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one was identified as an inhibitor of cyclin-dependent kinase 4 (Cdk4). nih.gov Extensive structure-activity relationship (SAR) studies on over 60 analogs led to the discovery of compounds with Cdk4 inhibitory IC50 values as low as 0.004 µM. nih.gov X-ray crystallography confirmed that these inhibitors occupy the ATP binding site of the related Cdk2. nih.gov More recently, imidazo[1',2':1,6]pyrido(2,3-d)pyrimidine analogs have been reported as potent inhibitors of CDK4 and CDK6. nih.gov
Furthermore, newly synthesized pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against PIM-1 kinase, a promising target in cancer therapy. rsc.org Compounds 4 and 10 from this series exhibited IC50 values of 11.4 nM and 17.2 nM, respectively, against PIM-1 kinase. rsc.org Additionally, pyrido[2,3-d]pyrimidin-7(8H)-one-based compounds have been developed as selective inhibitors of mammalian STE20-like (MST3/4) kinases. thesgc.org
Interactive Data Table: Serine/Threonine Kinase Inhibition by Pyrido[2,3-d]pyrimidine Analogs
| Compound/Analog Series | Target Kinase(s) | IC50 | Source |
| Compound 6 (A-484954) | eEF-2K | 420 nM | nih.gov |
| Compound 9 | eEF-2K | 930 nM | nih.gov |
| 8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one analogs | Cdk4 | as low as 0.004 µM | nih.gov |
| Imidazo[1',2':1,6]pyrido(2,3-d)pyrimidine analogs | CDK4/6 | - | nih.gov |
| Compound 4 | PIM-1 | 11.4 nM | rsc.org |
| Compound 10 | PIM-1 | 17.2 nM | rsc.org |
| Pyrido[2,3-d]pyrimidin-7(8H)-one-based inhibitors | MST3/4 | - | thesgc.org |
Phosphodiesterase Inhibition
While the primary focus for pyrido[2,3-d]pyrimidines has been on kinase inhibition, some studies have explored their potential as phosphodiesterase (PDE) inhibitors. A series of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines , which are structurally related to the core topic compound, were synthesized and evaluated as inhibitors of phosphodiesterase type 4 (PDE4), a key target for inflammatory diseases like asthma and COPD. nih.gov The study highlighted that a gem-dimethylcycloalkyl moiety fused to the pyridine (B92270) ring was a crucial structural element for achieving high affinity for the enzyme. nih.gov
In a related scaffold, pyrrolo[2,3-d]pyrimidines (7-desazapurines) were shown to inhibit cAMP-hydrolyzing phosphodiesterase. nih.gov The most potent compound in this series, 4-amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarbaldehyde , had an IC50 of 16 µM. nih.gov
No direct data on phosphodiesterase inhibition by 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one itself was found in the reviewed literature.
Other Enzyme Families (e.g., Methyltransferases, Hydrolases)
The therapeutic potential of pyrido[2,3-d]pyrimidine derivatives extends beyond kinases and phosphodiesterases.
Dihydrofolate Reductase (DHFR) Inhibition: Pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of DHFR, an essential enzyme for DNA synthesis and methylation. nih.gov For example, Piritrexim , a pyrido[2,3-d]pyrimidine-2,4-diamine (B6165648) derivative, is a known DHFR inhibitor with antitumor effects. mdpi.com
Poly(ADP-ribose) Polymerase (PARP) Inhibition: A novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues, which share a related heterocyclic core, were synthesized and identified as potential inhibitors of PARP-1. rsc.org PARP-1 is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. Molecular docking studies indicated that the pyrano[2,3-d]pyrimidine-2,4-dione scaffold occupies the nicotinamide-binding site of the enzyme. rsc.org
Aldose Reductase Inhibition: While not a direct analog, derivatives of pyrido[1,2-a]pyrimidin-4-one , an isomeric scaffold, have been developed as selective aldose reductase inhibitors with antioxidant properties. researchgate.net
No specific studies on the inhibition of methyltransferases or hydrolases by this compound were identified.
Kinetic Analysis of Enzyme Inhibition
Understanding the mechanism of enzyme inhibition is crucial for rational drug design. Several studies on pyrido[2,3-d]pyrimidine analogs have included kinetic analyses.
For the pyrrolo[2,3-d]pyrimidine inhibitors of cAMP-phosphodiesterase, the inhibition was found to be reversible and non-competitive with respect to the substrate cAMP, with a Ki value of 27 µM for the most potent compound. nih.gov
Many of the pyrido[2,3-d]pyrimidine-based kinase inhibitors have been characterized as ATP-competitive. For instance, Seletalisib , a pyrido[3,2-d]pyrimidine (B1256433) derivative and a selective PI3Kδ inhibitor, is an ATP-competitive inhibitor. nih.gov The Cdk inhibitors based on the 8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one scaffold were also shown to occupy the ATP binding site, which is characteristic of ATP-competitive inhibition. nih.gov
A study on pyrido[3,4-d]pyrimidine inhibitors of Monopolar spindle 1 (Mps1) kinase used molecular dynamics simulations to understand the binding modes. mdpi.com The results indicated that stable hydrogen bonds with residues G605 and K529 in the Mps1 active site are conducive to the inhibitory activity. mdpi.com
Receptor Binding Assays and Agonist/Antagonist Profiling
While much of the research on this scaffold has focused on enzyme inhibition, there are reports of its interaction with other classes of proteins, such as G-protein coupled receptors (GPCRs).
G-Protein Coupled Receptors (GPCRs)
A scaffold hopping study led to the identification of a pyrido[3,4-d]pyrimidine analog as a promising antagonist of the human chemokine receptor CXCR2, with an IC50 value of 0.11 µM in a calcium mobilization assay. mdpi.com CXCR2 is a GPCR implicated in a range of inflammatory and autoimmune diseases. A systematic exploration of the structure-activity relationship of this hit compound was undertaken, revealing that a 6-furanyl-pyrido[3,4-d]pyrimidine analog retained similar antagonistic potency. mdpi.com
No data was found regarding the binding of this compound or its direct analogs to any GPCRs in the reviewed literature.
Nuclear Receptors
Currently, there is a notable absence of specific research in the public domain detailing the direct modulatory effects of this compound or its close analogs on nuclear receptors. Extensive searches of scientific literature and databases have not yielded studies that investigate the binding affinity or functional regulation of this class of compounds towards nuclear receptors such as steroid, retinoid, or thyroid hormone receptors. While the broader pyrimidine (B1678525) scaffold is known to be a versatile pharmacophore, its specific interaction with the nuclear receptor superfamily remains an unexplored area of research for this particular pyridopyrimidine series. nih.govresearchgate.net
Ion Channel Modulation
Similar to the case with nuclear receptors, there is a significant gap in the scientific literature regarding the interaction of this compound and its analogs with ion channels. Investigations into the potential modulatory activity of these compounds on either voltage-gated or ligand-gated ion channels have not been reported in the available research. Therefore, the capacity of this chemical scaffold to influence ion channel function remains to be determined.
Protein-Protein Interaction Modulation
The modulation of protein-protein interactions (PPIs) is a key strategy in the development of novel therapeutics, and compounds based on the pyrido[2,3-d]pyrimidine scaffold have shown promise in this area. nih.gov These interactions are fundamental to many cellular processes, and their dysregulation is often implicated in disease.
One notable example involves the inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) signaling. RIPK2 is a crucial kinase in the nucleotide-binding oligomerization domain (NOD) signaling pathway, which relies on a series of protein-protein interactions for its function. A class of pyrido[2,3-d]pyrimidin-7-one based inhibitors has been developed that effectively block NOD2-dependent NF-κB activation. For instance, compound 33 (UH15-15) demonstrated potent inhibition of RIPK2 kinase activity and NOD2 cell signaling. This suggests that the pyrido[2,3-d]pyrimidine core can serve as a scaffold for developing inhibitors that disrupt the protein-protein interactions necessary for the propagation of inflammatory signals.
While not the exact 2-amino-4-one isomer, a related pyrido[3,2-d]pyrimidine scaffold has been utilized to develop inhibitors of the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) interaction. acs.org This PPI is a critical immune checkpoint, and its inhibition is a major focus in cancer immunotherapy. This highlights the potential of the broader pyridopyrimidine family to be adapted for targeting various PPIs.
Cellular Pathway Perturbation Analysis (Excluding Clinical Data)
Cellular Target Engagement Studies
Confirming that a compound interacts with its intended target within a cell is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess target engagement in a cellular environment. nih.gov This technique is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability. nih.gov While a specific CETSA study for this compound was not found, the methodology has been widely applied to kinase inhibitors, a class to which many pyrido[2,3-d]pyrimidine derivatives belong. nih.govnih.gov The general workflow for a CETSA experiment involves treating intact cells with the compound, followed by heating to induce denaturation of unbound proteins. The soluble fraction, containing the ligand-bound, stabilized protein, is then quantified, often by Western blotting or mass spectrometry. nih.gov This method allows for the confirmation of target binding under physiological conditions without the need for modifying the compound or the protein. nih.gov
Investigation of Downstream Signaling Effects
The biological activity of this compound analogs is often characterized by their ability to perturb cellular signaling pathways, primarily through the inhibition of various protein kinases. These kinases are key nodes in signaling cascades that control cell proliferation, survival, and differentiation.
Inhibition of the PI3K/mTOR Pathway: A series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov These two kinases are central components of a signaling pathway that is frequently hyperactivated in cancer. By inhibiting both PI3K and mTOR, these compounds can effectively shut down this pro-survival pathway.
Modulation of the EGFR Signaling Pathway: Derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one have been designed and synthesized as inhibitors of the epidermal growth factor receptor (EGFR). nih.gov EGFR is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events that promote cell growth and division. One study showed that compound 8a from a synthesized series exhibited potent inhibitory activity against both wild-type EGFR (EGFRWT) and a mutant form (EGFRT790M). nih.gov The inhibition of EGFR by these compounds leads to the arrest of the cell cycle and the induction of apoptosis. nih.gov
Inhibition of PIM-1 Kinase: Novel bioactive pyrido[2,3-d]pyrimidine derivatives have been shown to be potent inhibitors of PIM-1 kinase. rsc.org PIM-1 is a serine/threonine kinase that is overexpressed in several types of cancer and contributes to cell survival and proliferation. Compounds 4 and 10 from a synthesized series displayed significant PIM-1 kinase inhibition with IC50 values of 11.4 nM and 17.2 nM, respectively. rsc.org
Inhibition of eEF-2K: Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been evaluated as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K). nih.gov eEF-2K is an atypical protein kinase that regulates protein synthesis. Compound 6 (A-484954) and its analog 9 were found to significantly reduce eEF-2K activity in breast cancer cells. nih.gov
The table below summarizes the inhibitory activities of some pyrido[2,3-d]pyrimidine analogs on key signaling proteins.
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 8a | EGFRWT | 0.099 µM | nih.gov |
| Compound 8a | EGFRT790M | 0.123 µM | nih.gov |
| Compound 4 | PIM-1 Kinase | 11.4 nM | rsc.org |
| Compound 10 | PIM-1 Kinase | 17.2 nM | rsc.org |
| Compound 6 (A-484954) | eEF-2K | 420 nM | nih.gov |
| Compound 9 | eEF-2K | 930 nM | nih.gov |
Phenotypic Screening in Cellular Models
Phenotypic screening is a powerful approach to discover new biologically active compounds by assessing their effects on cell behavior without a preconceived target. Several studies have utilized this approach to evaluate libraries of pyrido[2,3-d]pyrimidine derivatives for their anti-proliferative and apoptotic effects in various cancer cell lines.
A series of N-3-substituted 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives were synthesized and screened for their anti-proliferative activities against five different tumor cell lines. mdpi.com Compound 3k was identified as a potent agent against human colon cancer SW620 cells. Further optimization led to compound 4a , which showed improved anti-proliferative potency. mdpi.com Cell cycle analysis revealed that compound 4a induced apoptosis in SW620 cells in a concentration-dependent manner. mdpi.com
In another study, new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were screened for their cytotoxicity against a panel of cancer cell lines, including lung (A-549), prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancer cells. nih.gov The most active compounds were further investigated for their ability to induce apoptosis. Compound 8a was found to arrest the cell cycle in the pre-G1 phase and significantly increase the levels of caspase-3, a key executioner of apoptosis, in PC-3 cells. nih.gov
The table below presents the anti-proliferative activity of selected pyrido[2,3-d]pyrimidine analogs in different cancer cell lines.
| Compound | Cell Line | Cancer Type | Activity (IC50) | Reference |
|---|---|---|---|---|
| Compound 3k | SW620 | Colon Cancer | 12.5 µM | mdpi.com |
| Compound 4a | SW620 | Colon Cancer | 6.9 µM | mdpi.com |
| Compound 8a | PC-3 | Prostate Cancer | 7.98 µM | nih.gov |
| Compound 8b | PC-3 | Prostate Cancer | 8.52 µM | nih.gov |
| Compound 9a | PC-3 | Prostate Cancer | 9.26 µM | nih.gov |
Antimicrobial and Antiviral Activity Investigations (Mechanistic Focus)
The pyrido[2,3-d]pyrimidine scaffold has been identified as a promising nucleus for the development of agents against microbial and viral pathogens. nih.govnih.gov Research has focused on synthesizing various analogs and evaluating their efficacy, which has provided initial clues into their mechanisms of action.
Derivatives of the pyrido[2,3-d]pyrimidine core have demonstrated significant antibacterial activity. While detailed mechanistic studies are still emerging, structure-activity relationship (SAR) analyses provide insight into their mode of action.
One study identified a 2-thioxodihydropyrido[2,3-d]pyrimidine derivative (Compound 10a) with broad-spectrum antibacterial activity, showing Minimum Inhibitory Concentration (MIC) values ranging from 0.49 to 3.9 μg/mL. nih.govrsc.org Further synthesis created a library of related compounds, with several showing potent broad antimicrobial activity (MIC = 0.49–7.81 μg/mL). nih.gov Similarly, a series of 5-amino-6-(1,3-benzothiazol-2-yl)-7-(substituted phenyl)-2-thioxo-2,3-dihydro-pyrido[2,3-d]pyrimidin-4(1H)-one derivatives exhibited significant inhibitory effects against various bacteria, with MIC values between 4 and 20 μmol/L. nih.gov
Investigations into arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-one analogs revealed that the electronic properties of substituents are crucial for activity. The antimicrobial action was enhanced by the presence of electron-donating groups at positions 2 and 5 of the core structure. nih.gov This suggests that the mechanism may involve specific electronic interactions with a bacterial target. For instance, derivatives 13, 14, and 15, which feature electron-donating groups, showed higher antimicrobial action than the standard reference drugs against both Gram-positive and Gram-negative bacteria. nih.gov
| Compound Class | Bacterial Strains | Reported MIC Values | Key Structural Features | Reference |
|---|---|---|---|---|
| 2-Thioxodihydropyrido[2,3-d]pyrimidines | Gram-positive and Gram-negative bacteria | 0.49 - 7.81 µg/mL | 2-thioxo group | nih.govrsc.org |
| Arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones | S. aureus, B. cereus, E. coli, S. typhi | Lower than reference drugs | Electron-donating groups at positions 2 and 5 | nih.gov |
| 5-Amino-2-thioxo-dihydropyrido[2,3-d]pyrimidin-4-ones | Various bacteria | 4 - 20 µmol/L | Substituted phenyl group at position 7 | nih.gov |
The structural similarity of the pyrido[2,3-d]pyrimidine core to purine (B94841) nucleosides suggests a potential mechanism for antiviral activity through the disruption of viral nucleic acid synthesis. Antiviral drugs often function by inhibiting key stages of the viral life cycle, such as attachment, uncoating, or the function of viral enzymes like reverse transcriptase and DNA polymerase. youtube.com
Research has shown that certain 7-amino- and 7-oxo-5-aryl-6-cyanopyrido[2,3-d]pyrimidines possess good activity against Herpes Simplex Virus (HSV). nih.gov While the specific mechanism was not detailed, it is plausible that these compounds interfere with viral replication. The development of nucleoside analogs is a common strategy against viruses. youtube.com For example, the synthesis of 2'-azido-2',3'-dideoxy-4'-thiopyrimidine nucleosides was undertaken to create antiviral agents, suggesting a mechanism involving premature termination of the growing DNA chain during viral replication. researchgate.net This approach targets viral-specific enzymes like reverse transcriptase, making the drugs generally safe for host cells. youtube.com
Anti-inflammatory and Immunomodulatory Mechanism Research
The pyrido[2,3-d]pyrimidine scaffold is a key component of compounds designed to modulate inflammatory and immune responses. The primary mechanism identified for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes. nih.govderpharmachemica.comresearchgate.net
Virtual screening identified a pyrido[2,3-d]pyrimidine-2,4-dione derivative as a potential inhibitor of COX-2, an enzyme central to the inflammatory prostaglandin (B15479496) pathway. derpharmachemica.comresearchgate.net Docking studies revealed that this class of compounds could form hydrogen bonds and hydrophobic interactions within the COX-2 active site. derpharmachemica.com Subsequent biological evaluation confirmed that some of these derivatives were more potent than the reference drug indomethacin. researchgate.net Further studies have produced pyrido[2,3-d]pyridazine-2,8-dione derivatives that act as dual inhibitors of both COX-1 and COX-2. rsc.org The anti-inflammatory effects of pyrimidines are generally associated with suppressing the activity of COX enzymes, which in turn reduces the generation of prostaglandin E2 (PGE2). nih.gov
In the context of immunomodulation, a pyrido[3,2-d]pyrimidine scaffold (an isomer of the primary compound) was developed into a potent small-molecule inhibitor of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. acs.org This interaction is a critical immune checkpoint that cancer cells exploit to evade T-cell-mediated destruction. By blocking this axis, these compounds can restore the tumor-killing capabilities of T-cells, demonstrating a clear immunomodulatory mechanism. acs.org
Antiproliferative Activity in Cell Lines (Mechanistic Insights, No Clinical)
Analogs of this compound have shown significant antiproliferative activity in various cancer cell lines. Mechanistic studies have revealed that this activity is often achieved through the induction of cell cycle arrest and apoptosis. nih.govnih.gov
Disruption of the normal cell cycle is a hallmark of many effective anticancer agents. Pyrido[2,3-d]pyrimidine derivatives have been shown to induce cell cycle arrest at multiple phases.
One study found that a novel pyrido[2,3-d]pyrimidin-4(3H)-one derivative, compound 8a, arrested the cell cycle at the pre-G1 phase in PC-3 prostate cancer cells. nih.gov Other analogs, compounds 6b and 8d, were found to inhibit cyclin-dependent kinases CDK4/6, key regulators of the G1 phase of the cell cycle. nih.gov In another investigation, a different derivative (compound 4) was shown to arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells. rsc.org This body of evidence indicates that the pyrido[2,3-d]pyrimidine scaffold can be modified to target different checkpoints in the cell cycle, thereby halting cancer cell proliferation.
| Compound | Cell Line | Cell Cycle Arrest Phase | Apoptosis Induction | Key Molecular Targets/Pathways | Reference |
|---|---|---|---|---|---|
| Compound 8a | PC-3 (Prostate) | Pre-G1 | Yes | Caspase-3 activation | nih.gov |
| Compound 6b | PC-3 (Prostate) | Not specified | Yes | CDK4/6 inhibition, Caspase-3 activation, Bax/p53 up-regulation, Bcl-2 down-regulation | nih.gov |
| Compound 8d | MCF-7 (Breast) | Not specified | Yes | CDK4/6 inhibition, Bax/p53 up-regulation, Bcl-2 down-regulation | nih.gov |
| Compound 4 | MCF-7 (Breast) | G1 | Yes (58.29-fold increase) | PIM-1 Kinase inhibition | rsc.org |
Inducing programmed cell death, or apoptosis, is a primary goal of cancer chemotherapy. Several pyrido[2,3-d]pyrimidine derivatives have been identified as potent inducers of apoptosis.
The mechanism often involves the modulation of key proteins in the intrinsic apoptotic pathway. For example, compounds 6b and 8d were found to induce apoptosis by up-regulating the pro-apoptotic proteins Bax and p53 while down-regulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that triggers the apoptotic cascade. Furthermore, these compounds activated caspase-3, an executioner caspase responsible for the final stages of cell death. nih.gov
Similarly, another analog (compound 8a) was reported to induce a significant apoptotic effect in PC-3 cells, marked by a 5.3-fold increase in the level of caspase-3. nih.gov A separate study on a different derivative (compound 4) demonstrated a remarkable 58.29-fold increase in total apoptosis in treated MCF-7 cells compared to controls. rsc.org These findings confirm that pyrido[2,3-d]pyrimidines can effectively trigger programmed cell death in cancer cells through well-defined molecular pathways.
Autophagy Modulation
The role of this compound and its analogs in the modulation of autophagy is an emerging area of research. While direct studies on this compound are limited, the biological activities of the broader pyrido[2,3-d]pyrimidine class of compounds provide significant insights into their potential to influence autophagic pathways. Autophagy is a critical cellular process responsible for the degradation of damaged organelles and proteins, and its modulation has therapeutic implications in various diseases, including cancer.
Pyrido[2,3-d]pyrimidines have been extensively investigated as inhibitors of various protein kinases, some of which are key regulators of autophagy. nih.gov The p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to stress stimuli, plays a role in the regulation of autophagy. nih.gov Notably, certain pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of kinases that influence this pathway.
Furthermore, the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a central negative regulator of autophagy. The inhibition of this pathway is a common strategy to induce autophagy. Several pyrido[2,3-d]pyrimidine derivatives have been reported to inhibit components of this pathway, suggesting a potential mechanism for autophagy induction. nih.gov For instance, the inhibition of PI3Kδ by Seletalisib, a pyrido[3,2-d]pyrimidine derivative, highlights the potential of this scaffold to modulate autophagy through the PI3K/AKT/mTOR axis. nih.gov
In addition to kinase inhibition, some pyrido[2,3-d]pyrimidine analogs have been shown to induce apoptosis, a form of programmed cell death that can be interconnected with autophagy. For example, a series of novel pyrido[2,3-d]pyrimidine derivatives were synthesized and found to induce apoptosis in cancer cells. rsc.orgnih.gov The interplay between apoptosis and autophagy is complex, with autophagy sometimes promoting cell survival and at other times contributing to cell death. The ability of these compounds to trigger apoptosis suggests they may also impact autophagic signaling.
While the direct modulation of autophagy by this compound remains to be explicitly demonstrated, the activities of its structural analogs provide a strong rationale for further investigation. The following tables summarize the biological activities of some pyrido[2,3-d]pyrimidine derivatives that suggest a potential for autophagy modulation.
Table 1: Biologically Active Pyrido[2,3-d]pyrimidine Analogs and their Targets
| Compound Name | Target | Reported Activity | Potential Link to Autophagy |
| Seletalisib | PI3Kδ | Inhibitor | Inhibition of the PI3K/AKT/mTOR pathway can induce autophagy. nih.gov |
| PD180970 | Bcr/Abl Tyrosine Kinase | Inhibitor | Affects the PI3K/AKT/mTOR pathway, a key regulator of autophagy. nih.gov |
| Pyrido[2,3-d]pyrimidine-2,4-dione derivatives | eEF-2K | Inhibitors | eEF-2K is involved in protein synthesis and its inhibition can be linked to cellular stress responses that activate autophagy. nih.gov |
Table 2: Pyrido[2,3-d]pyrimidine Analogs with Apoptosis-Inducing Activity
| Compound | Cell Line | Activity | Potential Link to Autophagy |
| Novel Pyrido[2,3-d]pyrimidine derivative | MCF-7 | Induces apoptosis | The interplay between apoptosis and autophagy is well-established, suggesting a potential for autophagy modulation. rsc.orgnih.gov |
The exploration of this compound and its analogs as autophagy modulators is a promising avenue for the development of novel therapeutics. Future studies are warranted to directly assess the impact of these compounds on autophagic flux and to elucidate the specific molecular mechanisms involved.
Structure Activity Relationship Sar Studies and Lead Optimization
Systematic Chemical Modifications and Their Biological Impact
Systematic modifications of the 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one core have been explored at three main regions: the pyrido ring, the pyrimidinone moiety, and the 2-amino group. These studies have been instrumental in understanding the structural requirements for biological activity against various targets, including tyrosine kinases, cyclin-dependent kinases (CDKs), and eukaryotic elongation factor-2 kinase (eEF-2K). nih.govnih.govrsc.org
The pyridine (B92270) portion of the scaffold offers several positions (C5, C6, and C7) for substitution, which can significantly influence the compound's biological profile.
Research into pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors revealed the importance of substituents on the pyrido ring. Modifications at the R² and R³ positions (corresponding to C6 and C5 of the pyrido[2,3-d]pyrimidine (B1209978) core, respectively) were explored. It was found that a carboxamide (CONH₂) group at the R² position and a cyclopropyl (B3062369) group at the R³ position were optimal for inhibitory activity against eEF-2K. nih.gov The pyridine ring itself was determined to be essential for the activity of these compounds. nih.gov
In another study focusing on EGFR inhibitors, derivatives of 2,7-diamino-6-cyano-pyrido[2,3-d]pyrimidin-4-one were synthesized. The introduction of various substituents at the C5 position, such as aryl groups, was investigated. The nature of these substituents played a role in the observed anticancer activity.
A series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives designed as EGFR inhibitors demonstrated that modifications on the pyrido ring system were critical. For instance, in a series of tetracyclic derivatives, the presence of an electron-donating methoxy (B1213986) (OCH₃) group at the 4-position of a phenyl ring attached to the core structure was beneficial for activity against the PC-3 prostate cancer cell line. nih.gov
The pyrimidinone ring, with its keto group at C4 and amino group at C2, is a key interaction site with biological targets.
C4 Position: The carbonyl group at C4 is a common feature, but its replacement has been explored. In the context of ZAP-70 tyrosine kinase inhibitors, the C4 position of related 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones has been a site of significant diversification. mdpi.com Using cross-coupling reactions, various substituents have been introduced, including N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl groups. mdpi.com This diversification was undertaken because most previously reported structures had only a hydrogen or a methyl group at this position, with little to no reported activity against ZAP-70. mdpi.com The introduction of a 4-chloro substituent allows for further modification with nitrogen nucleophiles. mdpi.com
N8 Position: In pyrido[2,3-d]pyrimidin-7-ones, the nitrogen atom at position 8 is another point for modification. Studies on eEF-2K inhibitors based on the pyrido[2,3-d]pyrimidine-2,4-dione scaffold showed that an ethyl group at the R¹ position (corresponding to N8) was found to be optimal for activity. nih.gov
Thioxo-derivatives: The conversion of the 4-oxo group to a 4-thioxo group has also been studied. In one series, converting a thioxo group to a hydrazide moiety significantly enhanced anti-hepatic cancer activity, attributed to the hydrophilic and electron-rich nature of the hydrazide group. nih.gov Another study identified a 2-thioxodihydropyrido[2,3-d]pyrimidine derivative with broad-spectrum antibacterial activity. rsc.org
The 2-amino group is a critical pharmacophoric feature, often acting as a hydrogen bond donor.
In the development of ZAP-70 inhibitors, a 2-(phenylamino) group was a common feature in the synthesized library of 4-substituted-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones. mdpi.com The substitution pattern on this phenyl ring can modulate activity. For EGFR inhibitors, the 2-amino group is part of the hinge-binding motif. Modifications often involve attaching various aryl or heterocyclic moieties. For example, in a series of novel EGFR inhibitors, the 2-amino group was part of a larger amine substituent that was crucial for activity. nih.gov
The oxidation of a 2-methylthio substituent to a sulfone provides a chemical handle to introduce various arylamino substituents at the 2-position, further enabling SAR exploration. mdpi.com
| Modification Site | Substituent | Biological Target | Impact on Activity | Reference |
| Pyrido Ring (C6) | -CONH₂ | eEF-2K | Optimal for activity | nih.gov |
| Pyrido Ring (C5) | Cyclopropyl | eEF-2K | Optimal for activity | nih.gov |
| Pyrimidinone (C4) | N-Aryl, O-Aryl, S-Aryl, Aryl, Arylethynyl | ZAP-70 | Introduction of novel diversity, potential for activity | mdpi.com |
| Pyrimidinone (N8) | Ethyl | eEF-2K | Optimal for activity | nih.gov |
| 2-Amino Position | Phenylamino | ZAP-70 | Core structural feature for explored inhibitors | mdpi.com |
| Pyrimidinone (C2) | 2-Thioxo | Bacteria | Broad-spectrum antibacterial activity | rsc.org |
Identification of Pharmacophoric Features
A pharmacophore is the specific three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov For the this compound scaffold, pharmacophore models have been developed to guide the design of inhibitors for various targets, particularly protein kinases.
For EGFR inhibitors, the essential pharmacophoric features derived from known ligands like erlotinib (B232) and gefitinib (B1684475) typically include:
A heterocyclic core (like quinazoline (B50416) or pyrido[2,3-d]pyrimidine) that forms one or more hydrogen bonds with the hinge region of the kinase domain (e.g., with Met793). nih.gov The N1 atom of the pyrido[2,3-d]pyrimidine ring and the 2-amino group are key hydrogen bond donors and acceptors.
A substituted aniline (B41778) moiety that occupies the hydrophobic pocket near the gatekeeper residue. nih.gov
A side chain at the C6 or C7 position that extends into the solvent-exposed region, which can be modified to improve solubility and other pharmacokinetic properties.
A pharmacophore model for novel HDAC2 inhibitors was generated consisting of one hydrogen bond acceptor (HBA), one hydrogen bond donor (HBD), one hydrophobic (HYP), and one aromatic ring (RA) feature. nih.gov Although developed for a different scaffold, these feature types are present in this compound derivatives, where the 4-oxo group can act as an HBA, the 2-amino group as an HBD, and various aryl substituents can fulfill the HYP and RA requirements.
Ligand-based pharmacophore modeling is a powerful tool used in drug discovery for virtual screening and lead optimization. nih.gov The process involves identifying common chemical features among a set of active molecules and using this 3D model to search for new compounds with similar properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models provide a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are crucial for predicting the activity of novel compounds and for understanding the physicochemical properties that drive potency.
While specific QSAR studies focusing solely on this compound are not extensively detailed in the provided results, the principles have been applied to closely related pyrimidine (B1678525) structures. For instance, a QSAR study on pyrimidine-4,6-diamine derivatives as JAK3 inhibitors led to the development of predictive models that were used to estimate the pIC₅₀ values of new compounds. tandfonline.com These models help in identifying promising candidates for synthesis and testing.
The development of a QSAR model typically involves:
Data Set Selection: A group of compounds with a common scaffold and a range of biological activities is chosen. tandfonline.com
Descriptor Calculation: Molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound.
Model Building: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build an equation correlating the descriptors with biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. tandfonline.com
Molecular Descriptors and Correlation Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, enabling the prediction of the biological activity of chemical compounds based on their molecular structures. For derivatives of the pyrido[2,3-d]pyrimidine scaffold, both 2D and 3D-QSAR models have been developed to understand the key molecular properties that govern their inhibitory activities, particularly as kinase inhibitors. japsonline.comnih.gov
In these studies, a series of aminopyrido[2,3-d]pyrimidin-7-yl derivatives were analyzed by calculating various theoretical molecular descriptors directly from their chemical structures. nih.gov Given that the number of descriptors often surpasses the number of compounds, statistical methods like ridge regression and partial least squares (PLS) are employed to build reliable predictive models. nih.gov These models help in identifying the most significant descriptors that influence the compound's activity. nih.gov
For instance, 3D-QSAR studies, which consider the three-dimensional properties of the molecules, have been particularly insightful. These models analyze the impact of steric (shape and size) and electrostatic (charge distribution) fields on biological activity. nih.gov By generating contribution plots, researchers can visualize regions where modifications to the molecule would likely enhance or diminish its activity. In a study on pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors, a 3D-QSAR model demonstrated superior predictive ability compared to a 2D model, highlighting the importance of 3D structural features. japsonline.com The analysis of steric and electrostatic field effects provides a rational basis for designing new analogs with improved potency. nih.gov
Table 1: Key Molecular Descriptors and Their Influence in QSAR Models for Pyrido[2,3-d]pyrimidine Derivatives
| Descriptor Type | Description | Influence on Biological Activity | Reference |
|---|---|---|---|
| Steric Fields | Describes the spatial arrangement and bulk of substituents. | Modifications affecting the shape and size of the molecule can either promote or hinder binding to the target enzyme's active site. Favorable steric bulk in certain regions can enhance potency. | nih.gov |
| Electrostatic Fields | Represents the distribution of positive and negative charges across the molecule. | The presence of electron-donating or electron-withdrawing groups in specific positions can influence key hydrogen bond interactions and electrostatic complementarity with the target protein. | nih.gov |
| Topological Descriptors | Numerical values derived from the 2D representation of the molecule, describing its size, shape, and branching. | These descriptors correlate with properties like molecular volume and surface area, which can affect how the molecule fits into a binding pocket. | nih.gov |
| Quantum Chemical Descriptors | Calculated properties such as HOMO/LUMO energies and dipole moments. | These descriptors help in understanding the electronic aspects of ligand-receptor interactions. | japsonline.comnih.gov |
Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-Based Drug Discovery (FBDD) is a strategy that begins by identifying small, low-molecular-weight chemical fragments that bind weakly to a biological target. youtube.com These fragments are then optimized and grown into more potent, lead-like molecules. youtube.com The pyrido[2,3-d]pyrimidine scaffold is a valuable starting point for FBDD due to its structural similarity to endogenous ligands like ATP and its proven track record as a core structure in many kinase inhibitors. acs.orgnih.gov
The FBDD process typically involves screening a library of fragments to find hits that bind to the target protein, often a kinase. nih.gov The pyrido[2,3-d]pyrimidin-4-one core can serve as a primary fragment or be deconstructed into smaller fragments for initial screening. Once a fragment hit is identified and its binding mode is confirmed, typically through X-ray crystallography, medicinal chemists employ several strategies for optimization:
Fragment Growing: This involves adding functional groups to the fragment to explore and occupy adjacent pockets in the protein's binding site. youtube.comyoutube.com For a pyrido[2,3-d]pyrimidin-4-one fragment, this could mean elaborating on the 2-amino position or other available sites on the bicyclic ring system. youtube.com
Fragment Linking: If two different fragments are found to bind in proximity within the target's active site, they can be connected using a chemical linker to create a single, more potent molecule. youtube.com
Fragment Merging: This technique involves combining the structural features of two or more overlapping fragments into a single new compound that retains the key interactions of the original fragments. youtube.com
The synthesis of fragment libraries based on related scaffolds, such as 3-aminopyridin-2-one, has been successfully used to identify inhibitors for kinases like MPS1 and Aurora kinases. researchgate.net This demonstrates the utility of using privileged heterocyclic scaffolds like pyridones and their fused derivatives in FBDD campaigns to generate novel and potent inhibitors. researchgate.net
Design Principles for Enhanced Biological Activity
The design of potent and selective inhibitors based on the this compound scaffold is guided by extensive Structure-Activity Relationship (SAR) studies. These studies have revealed several key principles for enhancing biological activity, primarily in the context of kinase inhibition. acs.orgnih.govacs.org
Applications of 2 Amino 1h Pyrido 2,3 D Pyrimidin 4 One As a Chemical Scaffold and Building Block
Role in Rational Drug Design (Pre-clinical, Target-focused)
The pyrido[2,3-d]pyrimidine (B1209978) framework is a cornerstone in the development of targeted therapeutics, primarily due to its ability to function as a bioisostere of purine (B94841), enabling it to bind to the ATP-binding sites of various enzymes. nih.gov The 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one structure, in particular, offers key hydrogen bond donor and acceptor sites that facilitate strong and specific interactions with protein targets.
Scaffold for Kinase Inhibitors
The pyrido[2,3-d]pyrimidin-4-one moiety has been extensively utilized as a building block for the synthesis of potent and selective kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases. nih.govmdpi.com Researchers have successfully designed derivatives targeting a range of kinases by modifying the core structure at various positions.
Key research findings include:
Epidermal Growth Factor Receptor (EGFR) Inhibitors: A series of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed and synthesized as inhibitors of both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the receptor. mdpi.com One of the most active compounds, which incorporated a tetracyclic 5H-pyrido[2',3':4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione system derived from the lead scaffold, demonstrated IC50 values of 0.099 µM and 0.123 µM against EGFRWT and EGFRT790M, respectively. mdpi.com Another study focused on developing pyrido[2,3-d]pyrimidine derivatives to overcome resistance, with a lead compound showing an IC50 of 13 nM against the EGFRL858R/T790M mutant and over 76-fold selectivity compared to the wild type. nih.gov
Cyclin-Dependent Kinase (CDK) Inhibitors: The pyrido[2,3-d]pyrimidine scaffold is central to the structure of the FDA-approved drug Palbociclib, a potent inhibitor of CDK4 and CDK6 used in the treatment of breast cancer. acs.org Further research has explored other derivatives, with one study identifying a compound with inhibitory activity against CDK4/cyclin D1. capes.gov.brrsc.org
Zeta-Chain-Associated Protein Kinase 70 (ZAP-70) Inhibitors: To explore new tyrosine kinase targets, researchers have expanded the chemical diversity at the C4 position of the related pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. nih.gov By employing transition metal-catalyzed cross-coupling reactions, new derivatives with N-aryl, O-aryl, and S-aryl substituents at C4 were synthesized, leading to compounds with significant inhibitory activity against ZAP-70, a key kinase in T-cell signaling. nih.govnih.gov
PIM-1 Kinase Inhibitors: Novel bioactive pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to be potent inhibitors of PIM-1 kinase, a promising target in cancer therapy. researchgate.netnih.gov Certain compounds exhibited IC50 values as low as 11.4 nM and 17.2 nM, comparable to the known inhibitor staurosporine. researchgate.netnih.gov
Other Kinase Targets: The versatility of the scaffold has led to the development of inhibitors for numerous other kinases. This includes inhibitors for Receptor Interacting Protein Kinase-2 (RIPK2), Threonine Tyrosine Kinase (TTK), NUAK1, and mammalian STE20-Like (MST3/4) kinases, demonstrating the broad applicability of the pyrido[2,3-d]pyrimidin-7(8H)-one and related structures in targeting diverse kinase families. nih.govresearchgate.netthesgc.orgcam.ac.uk
| Derivative Class | Target Kinase(s) | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative | EGFRWT, EGFRT790M | 0.099 µM, 0.123 µM | mdpi.com |
| Thieno[3,2-d]pyrimidine/Pyrido[2,3-d]pyrimidine | EGFRL858R/T790M | 13 nM | nih.gov |
| Pyrido[2,3-d]pyrimidin-7(8H)-one (Palbociclib) | CDK4, CDK6 | Potent Inhibitor | acs.org |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative | PDGFRβ, EGFR, CDK4/cyclin D1 | Promising Inhibition | capes.gov.brrsc.org |
| 4-Substituted-pyrido[2,3-d]pyrimidin-7(8H)-one | ZAP-70 | High Biological Activity | nih.govnih.gov |
| N-cyclohexyl pyrido[2,3-d]pyrimidine | PIM-1 | 11.4 nM | researchgate.netnih.gov |
| Pyrido[2,3-d]pyrimidin-7-one derivative | RIPK2 | 8 nM | nih.gov |
Scaffold for Receptor Ligands
Pyrido[2,3-d]pyrimidines are recognized as privileged scaffolds capable of providing ligands for a variety of biological receptors. researchgate.netnih.govmdpi.com However, detailed preclinical research focusing specifically on this compound as a scaffold for non-kinase receptor ligands is not extensively documented in publicly available literature.
While direct examples are scarce, research on closely related scaffolds highlights the potential of this chemical class. For instance, a series of fluoro-substituted pyrrolo [2,3-d]pyrimidines were synthesized and investigated for their binding affinity to the corticotropin-releasing hormone type 1 receptor (CRHR1). ebi.ac.uk Certain compounds in this series displayed very high affinity for CRHR1, with Ki values as low as 0.91 nM, marking them as promising candidates for the development of PET imaging radioligands for this receptor. ebi.ac.uk This demonstrates the potential of purine-like scaffolds to target G-protein coupled receptors, suggesting a possible but as-yet underexplored avenue for this compound derivatives.
Scaffold for Enzyme Modulators
Beyond kinases, the this compound scaffold and its analogs serve as a foundation for modulating the activity of other crucial enzyme classes.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: Through structural modifications of an initial screening hit, researchers developed a series of 7-phenyl-pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of PTP1B, an enzyme implicated in diabetes and obesity. ebi.ac.uk Optimized compounds from this series demonstrated excellent potency and good pharmacokinetic properties in preclinical models. ebi.ac.uk
Eukaryotic Elongation Factor-2 Kinase (eEF-2K) Inhibitors: A library of pyrido[2,3-d]pyrimidine-2,4-dione derivatives was synthesized and screened for inhibitory activity against eEF-2K, a key regulator of protein synthesis. capes.gov.br One derivative, compound 6 (also known as A-484954), was identified as a potent inhibitor with an IC50 value of 420 nM. capes.gov.br Structure-activity relationship (SAR) studies revealed that the pyridine (B92270) ring and a carboxamide group were essential for activity. capes.gov.br
Dihydrofolate Reductase (DHFR) Inhibitors: The pyrido[2,3-d]pyrimidine core has been identified as an effective inhibitor of DHFR, an important target for anticancer and antimicrobial therapies. This inhibition is a key mechanism of action for their therapeutic potential.
| Derivative Class | Target Enzyme | Reported Activity (IC50) | Reference |
|---|---|---|---|
| 7-Phenyl-pyrido[2,3-d]pyrimidine-2,4-diamine | PTP1B | Potent and Selective | ebi.ac.uk |
| Pyrido[2,3-d]pyrimidine-2,4-dione (A-484954) | eEF-2K | 420 nM | capes.gov.br |
| Pyrido[2,3-d]pyrimidine derivatives | DHFR | Effective Inhibitor |
Chemical Probe Development
Despite the established utility of the pyrido[2,3-d]pyrimidine scaffold in drug discovery, its specific application in the development of chemical probes from the this compound core is not widely documented in scientific literature. Chemical probes are essential tools for studying biological systems, and the development of probes from this scaffold could open new avenues for research.
While direct evidence is limited, related research on other pyrimidine-based systems indicates the potential of this class of compounds. For example, novel push-pull systems based on CF₃-substituted pyrimidines have been designed as fluorescent probes for imaging lipid droplets in cells. mdpi.com These probes exhibit aggregation-induced emission, making them suitable for bioimaging. mdpi.com Furthermore, symmetry-based dual-functional pyrimidine-BODIPY probes have been constructed for both imaging and studying anticancer activity, demonstrating good biocompatibility and strong fluorescence in cancer cells. nih.gov These examples suggest that the photophysical properties of the pyrido[2,3-d]pyrimidine core could potentially be harnessed for the creation of novel fluorescent probes.
Material Science Applications (e.g., Functional Dyes, Organic Electronics)
The application of this compound in the field of material science is an emerging area with limited, yet suggestive, research. Heterocyclic compounds are of significant interest for developing new materials due to their electronic properties and structural versatility. orgchemres.org While some sources indicate that pyrido[2,3-d]pyrimidine derivatives are utilized in the development of new materials, specific examples related to functional dyes or organic electronics based on the this compound scaffold are not extensively reported in the literature. The development of fluorescent probes from related pyrimidine (B1678525) structures suggests a potential for creating novel dye molecules. nih.govmdpi.com
Catalysis and Ligand Development
The role of this compound in catalysis and ligand development is primarily centered on its synthesis rather than its application as a catalyst or ligand itself. Current research extensively describes the use of various catalysts to efficiently synthesize the pyrido[2,3-d]pyrimidine core.
For instance, studies have reported the use of nanocatalysts, such as magnetic graphene oxide functionalized with sulfonic acid (Fe₃O₄-GO-SO₃H) and nano ZnO, for the one-pot, multi-component synthesis of pyrido[2,3-d]pyrimidine derivatives under green chemistry conditions. capes.gov.brrsc.orgresearchgate.net Bimetallic-organic frameworks have also been employed as effective catalysts for preparing these compounds. rsc.org These methods focus on improving reaction yields, shortening reaction times, and enhancing the sustainability of the synthesis process. ua.es
While the pyrido[2,3-d]pyrimidine scaffold is a key target of catalytic synthesis, its use as a ligand for metal catalysts or as an organocatalyst itself is not a prominent theme in the current body of scientific literature.
Future Directions and Emerging Research Avenues for 2 Amino 1h Pyrido 2,3 D Pyrimidin 4 One
Exploration of Novel Synthetic Methodologies
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, the broader class to which 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one belongs, has traditionally been achieved through two primary routes: construction from a pre-formed pyrimidine (B1678525) ring or from a pre-formed pyridine (B92270) ring. nih.gov Future research will focus on developing more efficient, sustainable, and diverse synthetic strategies.
Emerging trends point towards the development of one-pot reactions and microwave-assisted synthesis to accelerate the creation of compound libraries. For instance, microwave irradiation has been successfully used to facilitate the conversion of an amino-dihydropyrido[2,3-d]pyrimidin-7(8H)-one precursor, demonstrating the potential for rapid and high-yield synthesis. gencat.cat Another area of intense interest is the application of flow chemistry, which can offer superior control over reaction parameters, improve safety, and allow for scalable production of these heterocyclic compounds.
Future synthetic explorations will likely concentrate on C-H activation and late-stage functionalization. These methods would allow for the direct modification of the core scaffold at various positions, bypassing the need for lengthy de novo synthesis to create new analogs. This approach enables the rapid generation of structural diversity, which is crucial for optimizing biological activity and pharmacokinetic properties.
Table 1: Comparison of Synthetic Strategies for Pyrido[2,3-d]pyrimidine (B1209978) Scaffolds
| Synthetic Strategy | Description | Potential Future Advancements | Reference |
|---|---|---|---|
| From Pre-formed Pyrimidine | Involves cyclization onto a substituted pyrimidine ring. A common method uses a 5-bromo-substituted pyrimidine which undergoes palladium-catalyzed coupling followed by intramolecular cyclization. | Development of new palladium catalysts with higher turnover numbers; exploration of alternative coupling partners and reaction conditions to improve substrate scope and yields. | nih.gov |
| From Pre-formed Pyridine (Pyridone) | Utilizes a substituted pyridone which is treated with reagents like guanidine (B92328) to form the fused pyrimidine ring. Michael addition of cyanoacetamide to an acrylamide (B121943) derivative followed by cyclization is another example. | Design of novel multi-component reactions (MCRs) starting from simple pyridone precursors to build complexity in a single step; use of organocatalysis to promote enantioselective cyclizations. | nih.govnih.gov |
| Microwave-Assisted Synthesis | Employs microwave irradiation to dramatically reduce reaction times and often improve yields for cyclization and modification reactions. | Integration with flow chemistry systems (microwave-flow reactors) for continuous and scalable production of pyrido[2,3-d]pyrimidinone derivatives. | gencat.cat |
| Late-Stage Functionalization | Direct modification of an existing pyrido[2,3-d]pyrimidine core, for example, through C-H activation, to introduce new functional groups. | Discovery of site-selective C-H functionalization methods to precisely modify specific positions on the heterocyclic core, enabling rapid library synthesis. | N/A |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The paradigm of drug discovery is being transformed by artificial intelligence (AI) and machine learning (ML), which offer unprecedented capabilities to accelerate the process and reduce costs. ijettjournal.orgmdpi.com For a scaffold like this compound, AI/ML can be instrumental in navigating the vast chemical space to design novel, potent, and specific drug candidates.
Future research will heavily rely on in silico methods. nih.gov Generative AI models can design novel derivatives of the pyrido[2,3-d]pyrimidine core that are optimized for binding to a specific biological target. ijettjournal.org Predictive ML algorithms, trained on large datasets of chemical structures and their biological activities, can perform large-scale virtual screening and accurately forecast properties such as binding affinity, solubility, and potential toxicity (ADME/T) for newly designed compounds. nih.gov This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. mdpi.com
Furthermore, explainable AI (XAI) is an emerging area that could address the "black-box" problem of some ML models, providing insights into why a particular designed molecule is predicted to be active. researchgate.net This deeper understanding can guide medicinal chemists in their optimization strategies.
Table 2: Applications of AI/ML in the Discovery of Pyrido[2,3-d]pyrimidin-4-one Derivatives
| AI/ML Application | Description | Potential Impact on Research | Reference |
|---|---|---|---|
| Target Identification | Analyzing genomic, proteomic, and clinical data to identify and validate novel biological targets for which pyrido[2,3-d]pyrimidinone derivatives would be suitable ligands. | Expands the therapeutic applications of the scaffold beyond its current uses. | nih.gov |
| Virtual Screening & Docking | Using ML models to screen vast virtual libraries of compounds against a target protein structure, predicting binding modes and affinities. Molecular docking studies have already been used to elucidate the binding of derivatives to targets like PIM-1 kinase. | Rapidly identifies high-potential "hit" compounds for further experimental testing. | nih.gov |
| De Novo Drug Design | Employing generative models (e.g., GANs, VAEs) to create entirely new molecules based on the pyrido[2,3-d]pyrimidinone scaffold, optimized for desired properties. | Moves beyond simple modification of existing structures to explore novel chemical space. | ijettjournal.orgmdpi.com |
| ADME/Tox Prediction | Training algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity of designed molecules before they are synthesized. | Reduces the high attrition rate of drug candidates in later stages of development by flagging problematic compounds early. | nih.gov |
Discovery of Underexplored Biological Targets
While derivatives of the pyrido[2,3-d]pyrimidine scaffold have been investigated as inhibitors of several targets, including kinases like PIM-1 and PI3K/mTOR, and enzymes such as dihydrofolate reductase (DHFR), a vast landscape of biological targets remains unexplored. nih.govnih.gov Future research will aim to identify and validate novel targets for this compound class, thereby expanding its therapeutic potential.
One promising area is the inhibition of eukaryotic Elongation Factor-2 Kinase (eEF-2K), an unconventional kinase that is a key regulator of protein synthesis and is implicated in cancer and neurodegenerative diseases. nih.gov A library of pyrido[2,3-d]pyrimidine-2,4-dione derivatives was synthesized and screened for eEF-2K inhibitory activity, with some compounds showing significant effects. nih.gov
Another frontier is the development of inhibitors for the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint in cancer therapy. Researchers have used a pyrido[3,2-d]pyrimidine (B1256433) scaffold as part of a strategy to develop potent small-molecule inhibitors of this protein-protein interaction. acs.org Future work could adapt the this compound core for this and other challenging targets, such as epigenetic modifiers or transcription factors.
Table 3: Potential and Underexplored Biological Targets
| Target Class | Specific Example(s) | Therapeutic Rationale | Reference |
|---|---|---|---|
| Atypical Kinases | eEF-2K (eukaryotic Elongation Factor-2 Kinase) | Inhibition can suppress tumor growth and has potential in treating certain cancers and neurological disorders. | nih.gov |
| Protein-Protein Interactions | PD-1/PD-L1 | Blocking this interaction restores anti-tumor T-cell activity, a cornerstone of modern immuno-oncology. | acs.org |
| Known Kinase Families | PIM-1 Kinase | PIM-1 is overexpressed in many cancers, and its inhibition can induce apoptosis and arrest the cell cycle in cancer cells. | nih.gov |
| Metabolic Enzymes | DHFR (Dihydrofolate Reductase) | Inhibition disrupts the folic acid pathway, which is essential for DNA synthesis in rapidly proliferating cells, including cancer cells. | nih.gov |
Development of Advanced Characterization Techniques
The comprehensive understanding of how a molecule like this compound interacts with its biological target is crucial for rational drug design. While standard techniques like NMR and mass spectrometry are essential for confirming chemical structure, future research will increasingly adopt more advanced biophysical and structural biology methods to characterize the drug-target interactions in greater detail. gencat.cat
Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding kinetics (on/off rates) and thermodynamics, offering a deeper understanding of the binding event than simple affinity measurements. Cryo-Electron Microscopy (Cryo-EM) is emerging as a powerful tool for determining the high-resolution structure of drug-target complexes, especially for large proteins or protein complexes that are difficult to crystallize.
Furthermore, advanced mass spectrometry-based proteomics approaches, such as chemical proteomics and thermal proteome profiling (TPP), can be used in an unbiased manner to identify the direct targets and off-targets of a compound within a complex cellular environment. This is critical for understanding a drug's mechanism of action and predicting potential side effects.
Table 4: Advanced Techniques for Characterizing Drug-Target Interactions
| Technique | Information Gained | Application to Pyrido[2,3-d]pyrimidinone Research |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff), and specificity. | To quantify the binding of new derivatives to their target protein in real-time and guide structure-activity relationship (SAR) studies. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). | To understand the thermodynamic driving forces behind the binding interaction, aiding in lead optimization. |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of the drug-target complex. | To visualize the precise binding mode of the compound in its target's active site, especially for large or complex proteins. |
| Chemical Proteomics | Identification of direct protein targets from complex cell lysates. | To perform target deconvolution for compounds identified in phenotypic screens and to assess selectivity across the proteome. |
Contribution to Chemical Biology and Chemical Genetics
Beyond its direct therapeutic potential, this compound and its derivatives are valuable tools for chemical biology and chemical genetics. These fields use small molecules to perturb and study biological processes in living systems, providing insights that are complementary to traditional genetic approaches.
Future research will focus on developing highly potent and selective derivatives of the scaffold to serve as "chemical probes." A well-characterized chemical probe can be used to interrogate the function of a specific protein in a cellular or organismal context. To achieve this, researchers will need to develop matched inactive control compounds (compounds that are structurally very similar but biologically inactive) to ensure that the observed biological effects are due to the inhibition of the intended target.
Furthermore, these core structures can be functionalized with tags for downstream applications. For example, attaching a biotin (B1667282) tag allows for affinity purification of the target protein, while adding a fluorescent dye enables visualization of the target's subcellular localization. Photo-affinity labeling, where a photoreactive group is incorporated into the molecule, can be used to covalently link the compound to its target upon UV irradiation, facilitating unambiguous target identification.
Table 5: Chemical Biology Applications
| Application | Description | Future Development |
|---|---|---|
| Chemical Probes | Developing highly potent and selective inhibitors to study the physiological role of a specific target protein. | Systematic optimization of the pyrido[2,3-d]pyrimidinone scaffold for potency and selectivity against a single target, alongside synthesis of a matched inactive control. |
| Target Validation | Using a selective small-molecule inhibitor to confirm that modulating a specific target leads to a desired therapeutic effect in a disease model. | Application of newly developed probes in cell-based assays and animal models to validate novel drug targets identified through genomic or proteomic screens. |
| Affinity-Based Proteomics | Functionalizing the scaffold with an affinity tag (e.g., biotin) to pull down its binding partners from cell lysates. | Creation of a toolbox of tagged pyrido[2,3-d]pyrimidinone probes to identify the targets of compounds with interesting phenotypic effects. |
| Photo-affinity Labeling | Incorporating a photoreactive group to covalently capture the target protein upon UV light exposure. | Design and synthesis of photo-activatable probes to definitively identify the direct targets of the scaffold in complex biological systems. |
Q & A
Q. What are the established synthetic methodologies for 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one, and how can reaction conditions be optimized?
The synthesis typically employs one-pot multi-component reactions or stepwise functionalization . For example:
- One-pot method : Reacting 2-aminopyridine derivatives with aldehydes and potassium phosphate in water at 100°C for 7 hours yields pyrido[2,3-d]pyrimidin-4-one derivatives with 70–96% efficiency .
- Classical multi-step synthesis : Cyclization of pyridine precursors followed by oxidation or substitution (e.g., using KMnO₄ or LiAlH₄) allows controlled functional group introduction .
Q. Optimization Tips :
- Adjust stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of 2-aminopyridine to aldehyde).
- Monitor reaction temperature and time to minimize side products.
- Use chromatographic purification (silica gel) for derivatives with complex substituents .
Q. Table 1. Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield Range | Key Advantage |
|---|---|---|---|
| One-pot (water) | 2-aminopyridine, aldehyde, K₃PO₄, 100°C, 7h | 70–96% | High atom economy |
| Multi-step oxidation | KMnO₄ in aqueous medium | 45–60% | Selective functionalization |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and confirms substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₉H₈N₄O: 189.0772) .
- X-ray crystallography : Resolves bond lengths and angles in solid-state structures (e.g., dihedral angles in fused rings) .
- Elemental analysis : Cross-checks purity (e.g., C, H, N within ±0.4% of theoretical values) .
Q. Table 2. Example Characterization Data
| Compound Derivative | ¹H NMR (δ, ppm) | HRMS [M+H]⁺ | Melting Point (°C) |
|---|---|---|---|
| 2-Amino-5-arylthio | 7.2–8.1 (aromatic) | 362.1023 | 216–218 |
| 2-Amino-6-ethyl | 1.3 (t, CH₃) | 289.0987 | 150–152 |
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for novel derivatives?
Discrepancies often arise from tautomerism or rotational isomers . Methodological approaches include:
- 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons to confirm connectivity .
- Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism in pyrimidinones).
- X-ray crystallography : Provides unambiguous structural assignments .
- Cross-validation with HRMS : Ensures molecular formula consistency .
Q. What strategies are effective for structure-activity relationship (SAR) studies of pyrido[2,3-d]pyrimidin-4-one analogs?
- Systematic substitution : Introduce electron-withdrawing (e.g., -Cl, -NO₂) or donating (-OCH₃, -NH₂) groups at positions 2, 5, or 6 to assess bioactivity changes .
- Biological assays : Test derivatives against validated targets (e.g., kinase inhibition assays for anticancer activity) .
- Crystallographic docking : Predict binding modes with proteins (e.g., EGFR or COX-2) using solved X-ray structures .
Q. Table 3. SAR Trends in Derivatives
| Substituent Position | Functional Group | Observed Bioactivity |
|---|---|---|
| 2-Amino | -NH₂ | Enhanced kinase inhibition |
| 5-Arylthio | -SAr | Improved anti-inflammatory |
| 6-Ethyl | -C₂H₅ | Reduced cytotoxicity |
Q. How do solvent polarity and reaction atmosphere influence synthetic outcomes?
- Polar solvents (water, DMF) : Improve solubility of intermediates but may promote hydrolysis. achieved 96% yield in water due to efficient mixing .
- Inert atmospheres (N₂, Ar) : Prevent oxidation of thiol or amine groups during multi-step syntheses .
- Reflux conditions : Accelerate cyclization but require careful temperature control to avoid decomposition .
Q. What are the best practices for scaling up synthesis while maintaining yield and purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
